molecular formula C6H18N6Si B1619760 Silanetriamine, 1-azido-N,N,N',N',N'',N''-hexamethyl- CAS No. 5599-36-0

Silanetriamine, 1-azido-N,N,N',N',N'',N''-hexamethyl-

Cat. No.: B1619760
CAS No.: 5599-36-0
M. Wt: 202.33 g/mol
InChI Key: IUANBKMWCHZEAM-UHFFFAOYSA-N
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Description

Silanetriamine, 1-azido-N,N,N’,N’,N’‘,N’'-hexamethyl-: is a chemical compound with the molecular formula C6H18N6Si . It is characterized by the presence of an azido group attached to a silanetriamine core, which is further substituted with six methyl groups. This compound is known for its unique structure and reactivity, making it of interest in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silanetriamine, 1-azido-N,N,N’,N’,N’‘,N’'-hexamethyl- typically involves the reaction of hexamethylsilanetriamine with azidating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common azidating agents include sodium azide or trimethylsilyl azide, and the reaction is often facilitated by the presence of a catalyst or under mild heating .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure consistent product quality. The reaction mixture is typically subjected to purification steps, such as distillation or recrystallization, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Silanetriamine, 1-azido-N,N,N’,N’,N’‘,N’'-hexamethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Silanetriamine, 1-azido-N,N,N’,N’,N’‘,N’'-hexamethyl- is used as a precursor for the synthesis of other organosilicon compounds.

Biology and Medicine: The azido group can be used in click chemistry to attach various biomolecules, making it useful in the development of targeted therapies .

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as silicon-based polymers and coatings. Its reactivity allows for the modification of surface properties and the creation of specialized materials .

Mechanism of Action

The mechanism of action of Silanetriamine, 1-azido-N,N,N’,N’,N’‘,N’'-hexamethyl- involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles in the presence of alkynes. This reactivity is exploited in click chemistry, where the compound acts as a versatile building block for the synthesis of complex molecules .

Comparison with Similar Compounds

Uniqueness: Silanetriamine, 1-azido-N,N,N’,N’,N’‘,N’'-hexamethyl- is unique due to the combination of the azido group and the silanetriamine core. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry .

Properties

IUPAC Name

N-[azido-bis(dimethylamino)silyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18N6Si/c1-10(2)13(9-8-7,11(3)4)12(5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUANBKMWCHZEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](N=[N+]=[N-])(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18N6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063960
Record name Silanetriamine, 1-azido-N,N,N',N',N'',N''-hexamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5599-36-0
Record name 1-Azido-N,N,N′,N′,N′′,N′′-hexamethylsilanetriamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5599-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silanetriamine, 1-azido-N,N,N',N',N'',N''-hexamethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silanetriamine, 1-azido-N,N,N',N',N'',N''-hexamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azido-N,N,N',N',N'',N''-hexamethylsilanetriamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silanetriamine, 1-azido-N,N,N',N',N'',N''-hexamethyl-
Reactant of Route 2
Silanetriamine, 1-azido-N,N,N',N',N'',N''-hexamethyl-
Reactant of Route 3
Silanetriamine, 1-azido-N,N,N',N',N'',N''-hexamethyl-
Reactant of Route 4
Silanetriamine, 1-azido-N,N,N',N',N'',N''-hexamethyl-
Reactant of Route 5
Silanetriamine, 1-azido-N,N,N',N',N'',N''-hexamethyl-
Reactant of Route 6
Silanetriamine, 1-azido-N,N,N',N',N'',N''-hexamethyl-

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